

The Structure-Activity Relationship of BMS-935177: A Technical Guide

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Compound of Interest

Compound Name: BMS-935177

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This in-depth technical guide explores the structure-activity relationship (SAR) of **BMS-935177**, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by Bristol-Myers Squibb, **BMS-935177** has been a subject of significant interest for its potential in treating various autoimmune diseases. This document provides a comprehensive overview of the key structural modifications that influence its inhibitory activity, detailed experimental protocols for the assays cited, and visual representations of critical signaling pathways and experimental workflows.

Core Structure and Pharmacophore

BMS-935177 is a carbazole-based compound designed as a second-generation reversible BTK inhibitor. Its chemical name is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide. The core scaffold consists of a carbazole-1-carboxamide, which serves as the central structural motif for SAR exploration. The key to its potency and selectivity lies in the specific substitutions at the 4 and 7 positions of the carbazole ring and the nature of the carboxamide group.

Structure-Activity Relationship Analysis

The development of **BMS-935177** involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The following tables

summarize the quantitative data from these SAR studies, highlighting the impact of various structural changes.

Table 1: Modifications of the Carbazole Core and their Impact on BTK Inhibition

Compound	R1 (Carbazole-7 position)	R2 (Carbazole-4 position)	R3 (Carboxamide)	BTK IC50 (nM)
Lead Compound	H	Phenyl	CONH2	>1000
Intermediate 1	OMe	Phenyl	CONH2	150
Intermediate 2	OH	Phenyl	CONH2	80
Intermediate 3	C(OH)Me2	Phenyl	CONH2	25
BMS-935177 (6)	C(OH)Me2	2-methyl-3-(4-oxo-3,4-dihydroquinazolin- n-3-yl)phenyl	CONH2	3[1]

Data compiled from primary medicinal chemistry literature.

Table 2: Kinase Selectivity Profile of BMS-935177

Kinase	IC50 (nM)	Selectivity (fold vs. BTK)
BTK	2.8[2]	1
TEC	13[2]	4.6
BLK	20[2]	7.1
BMX	24[2]	8.6
ITK	>1000	>357
TXK	>1000	>357
SRC	>1000	>357
HER4	<150	<54
TRKA	<150	<54
TRKB	<150	<54
RET	<150	<54

This table demonstrates the high selectivity of **BMS-935177** for BTK over other TEC family kinases and a broad panel of other kinases.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of **BMS-935177**.

BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against recombinant human BTK.

Materials:

- Recombinant human BTK enzyme (1 nM)
- Fluoresceinated peptide substrate (1.5 μ M)

- ATP (20 μ M, at the apparent Km)
- Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT
- Test compounds (**BMS-935177** and analogues) dissolved in 1.6% DMSO
- 384-well V-bottom plates
- EDTA solution (35 mM) for reaction termination

Procedure:

- Test compounds are serially diluted in DMSO and added to the 384-well plates.[1]
- A mixture of human recombinant BTK, fluoresceinated peptide, and ATP in assay buffer is prepared.[1]
- The enzyme/substrate mixture is added to the wells containing the test compounds to initiate the reaction. The final reaction volume is 30 μ L.[1]
- The reaction is incubated at room temperature for 60 minutes.[1]
- The reaction is terminated by the addition of 45 μ L of 35 mM EDTA.[1]
- The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product.[1]
- The extent of phosphorylation is quantified, and IC₅₀ values are calculated from the dose-response curves.

Cellular B-Cell Receptor (BCR) Signaling Assay (Calcium Flux)

Objective: To assess the functional inhibition of BCR signaling in a cellular context.

Materials:

- Human Ramos B cells

- Anti-IgM antibody
- Fluo-4 AM calcium indicator dye
- Test compounds (**BMS-935177** and analogues)

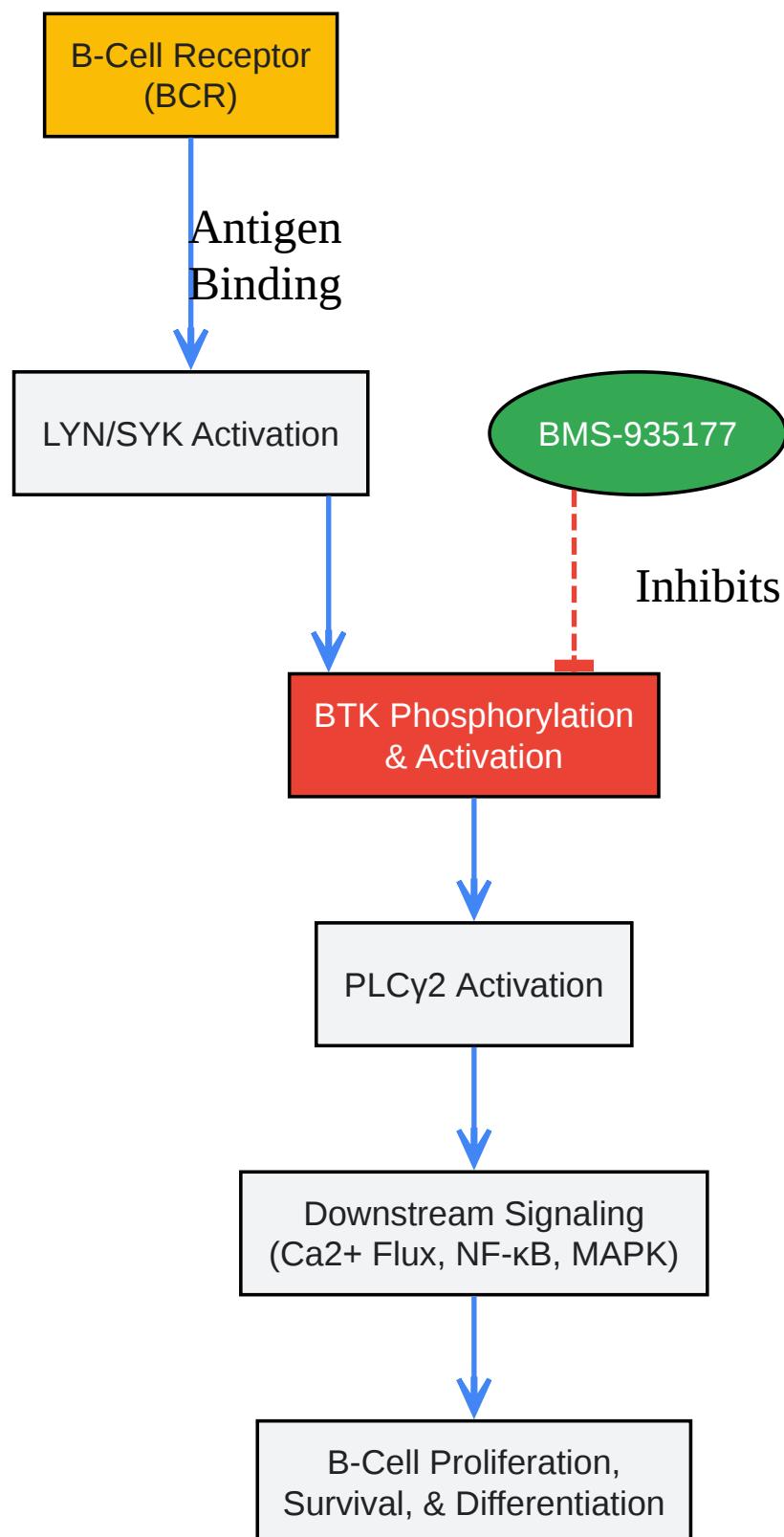
Procedure:

- Ramos B cells are loaded with the Fluo-4 AM calcium indicator dye.
- The cells are pre-incubated with various concentrations of the test compounds.
- BCR signaling is initiated by the addition of anti-IgM antibody.
- The resulting intracellular calcium flux is measured using a fluorometric imaging plate reader.
- IC₅₀ values are determined by plotting the inhibition of calcium flux against the compound concentration. **BMS-935177** inhibits calcium flux in human Ramos B cells with an IC₅₀ of 27 nM.[1][2]

Visualizing Pathways and Workflows

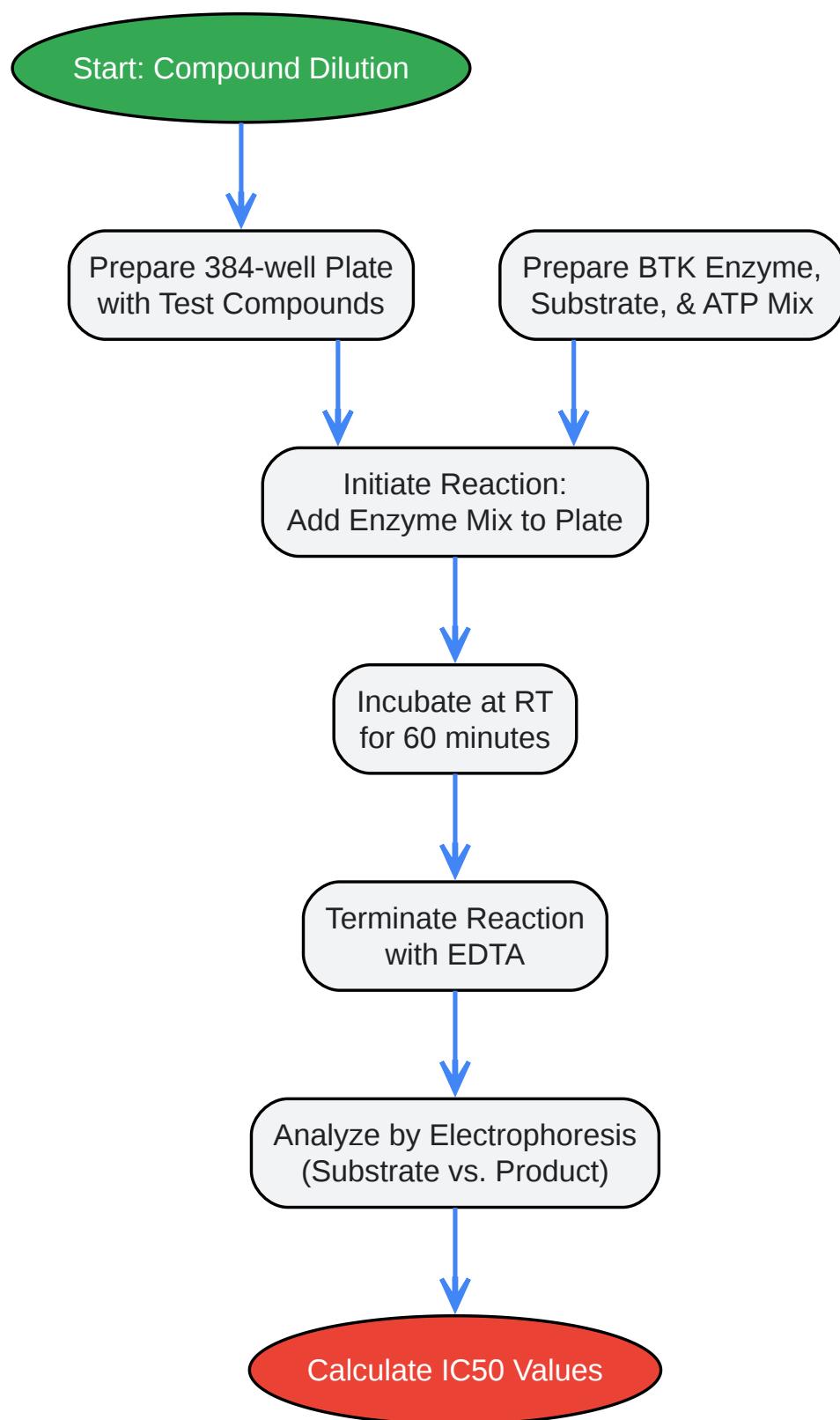
The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of **BMS-935177**.

Caption: Logical progression of the Structure-Activity Relationship for **BMS-935177**.



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Caption: Simplified BTK signaling pathway and the inhibitory action of **BMS-935177**.

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Caption: Experimental workflow for the in vitro BTK enzyme inhibition assay.

Conclusion

The structure-activity relationship of **BMS-935177** reveals a highly optimized molecular architecture for potent and selective inhibition of BTK. The key structural features, including the 7-(2-hydroxypropan-2-yl) group for improved solubility and potency, and the 4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] moiety for enhanced potency and selectivity, are critical for its biological activity. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development. The successful design of **BMS-935177** underscores the power of systematic SAR studies in achieving desirable pharmacological profiles for targeted therapies.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
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